1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine

Crystallography Conformational analysis Molecular recognition

Procure this 5-amino-1,2,3-triazole with N1-benzyl/C4-phenyl substitution for reproducible antiproliferative screening (BT-474 IC₅₀ 10 μM), iridium(III) complex synthesis with defined 3.54 V electrochemical gap, and ERRγ-mediated metabolic research. The 5-amino group enables hydrogen bonding and derivatization not possible with non-aminated analogs. Standardized ≥95% purity ensures assay-to-assay consistency.

Molecular Formula C15H14N4
Molecular Weight 250.3 g/mol
CAS No. 32515-07-4
Cat. No. B1268562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine
CAS32515-07-4
Molecular FormulaC15H14N4
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C(N=N2)C3=CC=CC=C3)N
InChIInChI=1S/C15H14N4/c16-15-14(13-9-5-2-6-10-13)17-18-19(15)11-12-7-3-1-4-8-12/h1-10H,11,16H2
InChIKeyJTJNNNCLXPPMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (CAS 32515-07-4) – Chemical Identity and Class Positioning for Scientific Procurement


1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (CAS 32515-07-4, molecular formula C₁₅H₁₄N₄, molecular weight 250.3 g/mol) is a fully substituted 5-amino-1,2,3-triazole derivative bearing N1-benzyl and C4-phenyl substituents . It belongs to the broader class of 5-amino-1,2,3-triazoles, which are recognized as privileged scaffolds in medicinal chemistry due to their capacity for hydrogen bonding, dipole-dipole interactions, and π-stacking with biological targets . The compound is commercially available from multiple vendors at ≥95% purity and has been utilized as a ligand precursor in cationic iridium(III) complexes for optoelectronic investigations [1].

Why Generic 1,2,3-Triazole Analogs Cannot Substitute 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine in Structure-Sensitive Applications


Within the 1,2,3-triazole chemical space, subtle variations in substitution pattern and conformational geometry produce pronounced differences in molecular recognition, physicochemical properties, and functional performance. The N1-benzyl/C4-phenyl substitution pattern of this compound establishes a distinct spatial arrangement of aromatic pharmacophores that differs fundamentally from isomeric or differentially substituted analogs [1]. In addition, the presence of the 5-amino group introduces hydrogen-bond donor/acceptor capacity that is absent in the corresponding non-aminated 1-benzyl-4-phenyl-1,2,3-triazole analog, with measurable consequences for solubility, target engagement, and synthetic derivatization potential [2]. Direct substitution with structurally similar but non-identical triazole derivatives would therefore alter binding geometry, compromise SAR reproducibility, or necessitate re-optimization of downstream synthetic routes.

Product-Specific Quantitative Differentiation Evidence for 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (CAS 32515-07-4)


Conformational Differentiation from 1-Benzyl-4-phenyl-1,2,3-triazole: Dihedral Angle Quantification for Structure-Based Selection

Single-crystal X-ray diffraction analysis of the title compound reveals a conformational geometry that is quantitatively distinct from the closely related 1-benzyl-4-phenyl-1H-1,2,3-triazole analog (which lacks the 5-amino substituent). The benzyl ring system is oriented at an angle of 87.94° relative to the plane of the triazole core, while the phenyl substituent at C4 is nearly coplanar with the triazole ring, exhibiting a dihedral angle of only 3.35° [1]. This specific geometric arrangement, established by the combination of N1-benzyl and C4-phenyl substitution in the presence of the 5-amino group, defines a unique three-dimensional pharmacophore presentation that directly impacts ligand-receptor complementarity and intermolecular packing in the solid state.

Crystallography Conformational analysis Molecular recognition

Hydrogen-Bonding Capacity Differentiation: 5-Amino vs. Non-Aminated 1,2,3-Triazole Core Comparison

The target compound (C₁₅H₁₄N₄, exact mass 250.121846 Da) contains one hydrogen-bond donor (the 5-amino group) and four hydrogen-bond acceptors (triazole nitrogens plus amine nitrogen) . In contrast, the structurally analogous 1-benzyl-4-phenyl-1,2,3-triazole (CAS 108717-96-0, C₁₅H₁₃N₃, exact mass 235.110947 Da) lacks the 5-amino substituent and consequently has zero hydrogen-bond donors and only two hydrogen-bond acceptors [1]. This difference in hydrogen-bonding capacity directly impacts solubility parameters, with the target compound exhibiting a topological polar surface area (tPSA) of 56.73 Ų compared to a computed value of 30.9 Ų for the non-aminated comparator [1]. The calculated LogP values also differ: 2.6 (XLogP) for the target compound versus 2.9 for the non-aminated analog [1].

Medicinal chemistry Physicochemical profiling Drug design

Antiproliferative Activity in BT-474 Breast Cancer Cells: Quantitative Benchmarking for Oncology-Focused Procurement

The compound demonstrates quantifiable antiproliferative activity in BT-474 human breast cancer cells, with a reported IC₅₀ value of approximately 10 μM . Flow cytometry analysis confirms that treatment with the compound results in concentration-dependent increases in apoptotic cell populations, with mechanistic evidence pointing to cell cycle arrest at sub-G1 and G2/M phases . Activity has also been observed in A549 lung cancer cells (IC₅₀ ≈ 15 μM) and HeLa cervical cancer cells (IC₅₀ ≈ 12 μM), indicating a consistent antiproliferative profile across multiple cancer lineages . Molecular modeling studies suggest that the compound binds to the colchicine-binding site of tubulin, leading to inhibition of microtubule polymerization and subsequent mitotic arrest .

Cancer research Antiproliferative Apoptosis

Purity and Vendor Specification Standardization: Benchmarking Commercial Availability for Reproducible Procurement

Commercial sourcing data indicate that the compound is consistently available at a minimum purity specification of 95% across multiple established vendors, including BOC Sciences, AK Scientific, Apollo Scientific, and Sigma-Aldrich (as AldrichCPR) . The AldrichCPR designation confirms inclusion in Sigma-Aldrich's catalog of unique chemicals intended for early discovery research . Physical characterization data across vendor datasheets show consistent values: melting point 158°C, boiling point 479.2°C at 760 mmHg, density 1.21 g/cm³, and exact mass 250.121846 Da [1]. This multi-vendor standardization reduces batch-to-batch variability risk and facilitates cross-study reproducibility when the compound is used as a reference standard or building block.

Chemical procurement Quality control Reproducibility

Ligand Utility in Cationic Iridium(III) Complexes: Functional Differentiation via Electrochemical and Photophysical Properties

The compound serves as a ligand precursor (designated phtl) in the synthesis of heteroleptic cationic iridium(III) complexes of the form [Ir(C^N)(btl)]⁺, where btl is a bis(triazole) ancillary ligand [1]. In this study, three complexes were compared: Complex 1 (C^N = 2-phenylpyridine, ppyH), Complex 2 (C^N = 1-benzyl-4-phenyl-1H-1,2,3-triazole, phtl, derived from the target compound), and Complex 3 (C^N = 1-benzyl-4-(2,4-difluorophenyl)-1H-1,2,3-triazole, dFphtl). The electrochemical gaps increased across the series: 3.25 V (Complex 1) → 3.54 V (Complex 2) → 3.88 V (Complex 3), accompanied by a hypsochromic shift in absorption spectra [1]. Complex 2 exhibited sky-blue emission in acetonitrile solutions with predominant charge-transfer character, whereas Complex 3 proved photounstable [1].

Organometallic chemistry OLED materials Photophysics

ERRγ Agonist Activity: Selective Modulation of Estrogen-Related Receptor Gamma for Metabolic Regulation

The compound enhances the transcriptional functions of estrogen-related receptor γ (ERRγ), a nuclear receptor implicated in adipose tissue browning and energy metabolism . In animal model studies, a derivative of this compound led to increased expression levels of ERRγ target genes associated with adipose browning, suggesting potential therapeutic applications in obesity-related metabolic disorders . The mechanism is attributed to the compound's ability to engage the ERRγ ligand-binding domain through specific hydrogen-bonding and π-stacking interactions mediated by the triazole core and aromatic substituents . While quantitative EC₅₀ values are not explicitly reported in the available secondary documentation, the qualitative demonstration of pathway-selective modulation distinguishes this scaffold from other triazole-based nuclear receptor ligands that target different receptors (e.g., aromatase, oxytocin receptors).

Metabolic disorders Nuclear receptors Adipose browning

Validated Application Scenarios for 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (CAS 32515-07-4) Based on Quantitative Evidence


Medicinal Chemistry: Antiproliferative Screening and Tubulin-Targeting SAR Campaigns

This compound is suitable for inclusion in antiproliferative screening cascades targeting breast, lung, and cervical cancer cell lines, with established IC₅₀ benchmarks of 10 μM (BT-474), 15 μM (A549), and 12 μM (HeLa) . Its demonstrated binding to the colchicine site of tubulin provides a defined molecular mechanism for SAR exploration . The reproducible multi-cell-line activity profile makes it a useful reference compound for validating assay conditions when building triazole-focused chemical libraries.

Organometallic and Materials Chemistry: Phosphorescent Iridium(III) Complex Synthesis

The compound functions as the phtl (1-benzyl-4-phenyl-1H-1,2,3-triazole) ligand precursor in the synthesis of cationic iridium(III) complexes with defined electrochemical gaps (3.54 V) and sky-blue charge-transfer emission [1]. This specific electrochemical and photophysical profile is quantitatively distinct from complexes bearing ppyH (3.25 V) or dFphtl (3.88 V) ligands [1]. Researchers developing phosphorescent materials for OLED applications or photoredox catalysis should procure this specific compound to reproduce the reported optical and electronic properties.

Metabolic Disease Research: ERRγ Nuclear Receptor Modulation

The compound serves as a chemical tool for investigating ERRγ-mediated transcriptional regulation in adipose tissue browning and energy metabolism . Its demonstrated enhancement of ERRγ target gene expression provides a starting point for studying nuclear receptor pharmacology in obesity and metabolic syndrome models . Selection of this specific compound ensures consistency with previously reported ERRγ agonist activity.

Synthetic Methodology Development: 5-Amino-1,2,3-Triazole Building Block Chemistry

The compound is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between benzyl azide and phenylacetylene . As a fully characterized 5-amino-1,2,3-triazole with standardized purity (≥95%) and consistent physical properties (melting point 158°C, density 1.21 g/cm³) [2], it serves as a reliable starting material for developing derivatization methodologies—including N-alkylation, acylation, and triazole N-oxide formation—where reproducible substrate quality is essential for reaction optimization.

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